molecular formula C8H3BrF6O B1447836 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417567-94-2

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1447836
CAS No.: 1417567-94-2
M. Wt: 309 g/mol
InChI Key: AXALQYHPMLKLAS-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF6O. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom, a trifluoromethoxy group, and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(trifluoromethoxy)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The trifluoromethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol or other derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.

    Reduction: Formation of trifluoromethyl alcohol derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of novel drugs and therapeutic agents.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways. The bromine atom serves as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.

    1-Bromo-3-(trifluoromethyl)benzene:

    1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene: Positional isomer with different steric and electronic effects, leading to variations in reactivity and applications.

The unique combination of trifluoromethoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXALQYHPMLKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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